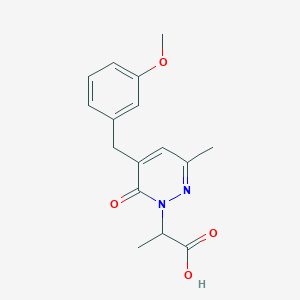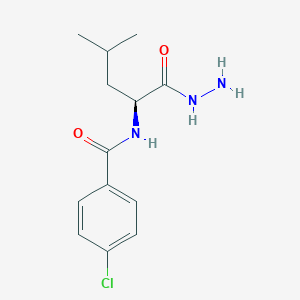
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a hydrazinocarbonyl moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-chlorobenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Hydrazinocarbonyl Group: The benzamide intermediate is then reacted with hydrazine derivatives under controlled conditions to introduce the hydrazinocarbonyl group.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-butylcathinone: Shares the chloro and benzamide core but differs in the side chain structure.
1-(4-Fluorophenyl)-2-(isopropylamino)pentan-1-one: Similar in having a substituted benzamide core but with different substituents.
Uniqueness
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral center also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
Propriétés
Formule moléculaire |
C13H18ClN3O2 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
4-chloro-N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C13H18ClN3O2/c1-8(2)7-11(13(19)17-15)16-12(18)9-3-5-10(14)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,18)(H,17,19)/t11-/m0/s1 |
Clé InChI |
MCRDSGNQCFLZJH-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)CC(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



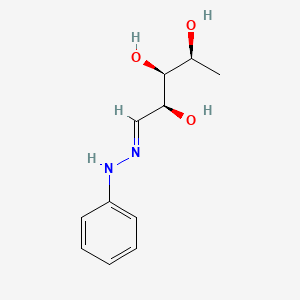
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
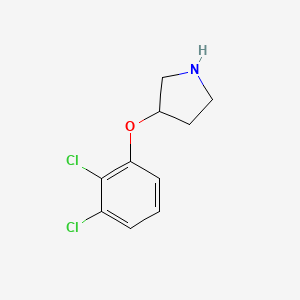

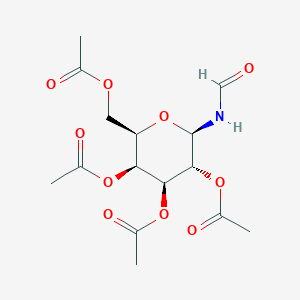
![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
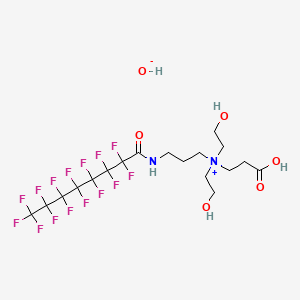
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
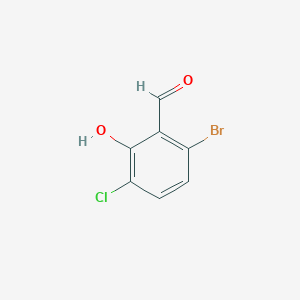

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
